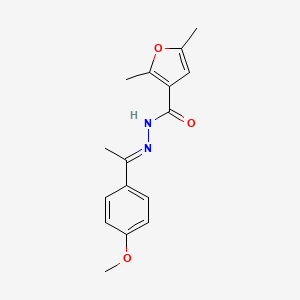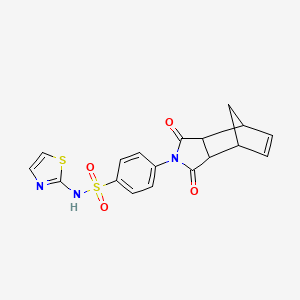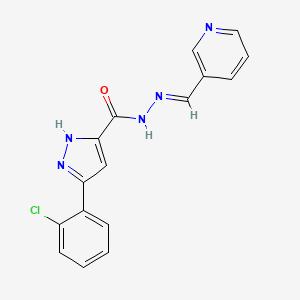
Acetamide, N-dodecyl-2-phenoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-dodecyl-2-phenoxy-: is an organic compound with the molecular formula C20H33NO2 and a molecular weight of 319.492 g/mol . This compound belongs to the class of phenoxy acetamides, which are known for their diverse applications in various fields, including medicinal chemistry and industrial processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-dodecyl-2-phenoxy- typically involves the reaction of dodecylamine with 2-phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions . The general reaction scheme is as follows:
Dodecylamine+2-Phenoxyacetyl chloride→Acetamide, N-dodecyl-2-phenoxy-+HCl
Industrial Production Methods: Industrial production methods for Acetamide, N-dodecyl-2-phenoxy- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to ensure efficient mixing and reaction completion. The use of automated systems helps in maintaining precise reaction conditions and minimizing human error .
Análisis De Reacciones Químicas
Types of Reactions: Acetamide, N-dodecyl-2-phenoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenoxy acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly used.
Major Products:
Oxidation: Phenoxy acids.
Reduction: Amines or alcohols.
Substitution: Various substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
Acetamide, N-dodecyl-2-phenoxy- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the formulation of specialty chemicals and surfactants.
Mecanismo De Acción
The mechanism of action of Acetamide, N-dodecyl-2-phenoxy- involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets are still under investigation, but it is known to affect cellular processes such as signal transduction and gene expression .
Comparación Con Compuestos Similares
- N-decyl-2-phenoxy-acetamide
- N-dodecyl-2-phenoxy-propionamide
- N-phenethyl-2-phenoxy-acetamide
- 2-phenoxy-N-propyl-acetamide
- N-benzyl-2-phenoxy-acetamide
Comparison: Acetamide, N-dodecyl-2-phenoxy- is unique due to its specific dodecyl chain length, which imparts distinct physicochemical properties compared to its analogs. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
89575-20-2 |
|---|---|
Fórmula molecular |
C20H33NO2 |
Peso molecular |
319.5 g/mol |
Nombre IUPAC |
N-dodecyl-2-phenoxyacetamide |
InChI |
InChI=1S/C20H33NO2/c1-2-3-4-5-6-7-8-9-10-14-17-21-20(22)18-23-19-15-12-11-13-16-19/h11-13,15-16H,2-10,14,17-18H2,1H3,(H,21,22) |
Clave InChI |
HPMWWKQOSRPJTA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCNC(=O)COC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B11989839.png)


![3-(4-bromophenyl)-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11989858.png)

![7-methyl-4-phenyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one](/img/structure/B11989866.png)
![[2-(4-Bromophenyl)-9-chloro-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL](4-methylphenyl)methanone](/img/structure/B11989884.png)

![4-benzyl-N-[(E)-(2,4-dichlorophenyl)methylidene]-1-piperazinamine](/img/structure/B11989894.png)



![ethyl (2E)-2-(3,4-dichlorobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11989928.png)
